H-DL-Abu-OH

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Neuroscience and Physiology

Gamma-Aminobutyric Acid (GABA)

The most common form of 2-Aminobutyric acid in biological systems is Gamma-Aminobutyric Acid (GABA), with the L isomer configuration. GABA is the major inhibitory neurotransmitter in the central nervous system . It plays a crucial role in regulating neuronal activity, affecting functions like mood, anxiety, motor control, and sensory perception . Research in this area focuses on understanding how GABA interacts with different receptors in the brain and how its dysfunction might contribute to neurological disorders like epilepsy, anxiety, and insomnia .

D-2-Aminobutyric Acid (D-BAIBA)

Less is known about the role of D-2-Aminobutyric acid (D-BAIBA) in the nervous system. However, recent research suggests it might be involved in regulating bone health and muscle function . Studies are ongoing to elucidate its specific functions and potential interactions with GABA.

Pharmaceutical Development

- L-2-Aminobutyric Acid (L-ABA) as a Building Block: The L isomer of 2-Aminobutyric acid (L-ABA) is an unnatural amino acid not typically found in organisms. Due to its specific chemical structure, L-ABA serves as a valuable building block for synthesizing various pharmaceutical drugs . Some examples include anti-epileptic medications like Levetiracetam and anti-tuberculosis drugs like Ethambutol . Research in this field focuses on developing efficient and cost-effective methods for producing L-ABA for large-scale drug manufacturing.

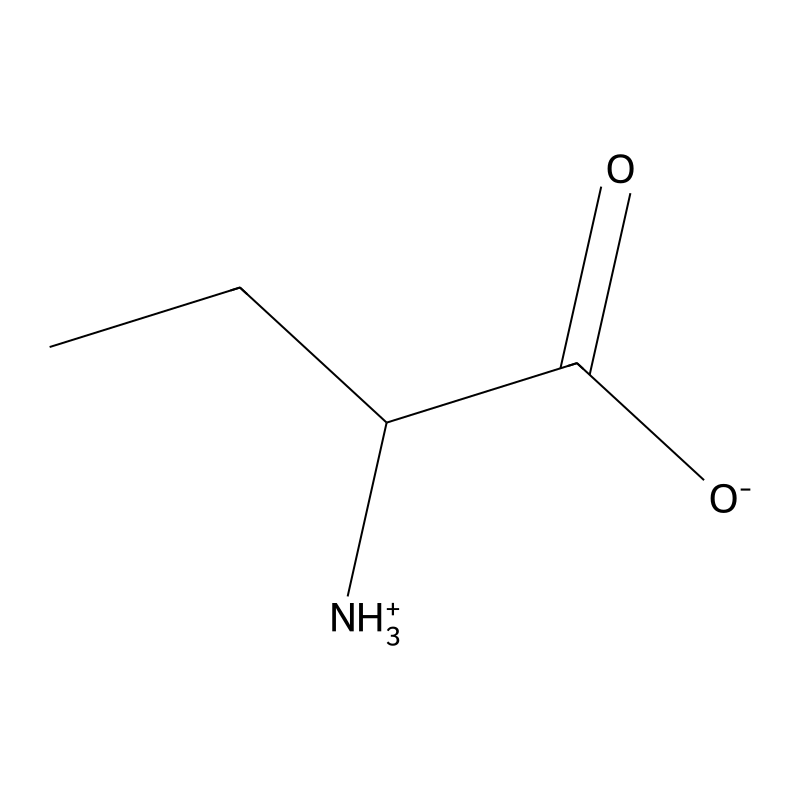

DL-2-Aminobutyric acid is an amino acid with the chemical formula C₄H₉NO₂ and a molecular weight of 103.1198 g/mol. It is classified as a non-proteinogenic amino acid and exists in two enantiomeric forms: D-2-aminobutyric acid and L-2-aminobutyric acid. This compound, also known as 2-amino-n-butyric acid or α-aminobutyric acid, plays a significant role in various biochemical processes and has garnered interest in both academic research and industrial applications .

The mechanism of action of 2-ABA in biological systems is still under investigation. Some studies suggest it might play a role in plant defense mechanisms [].

Case Study:

A study in 2010 showed that 2-ABA accumulated in rice plants infected with a fungal pathogen []. This suggests a potential role in the plant's defense response. However, more research is needed to understand the exact mechanism.

Information on the safety hazards of 2-ABA is currently limited. As with any new compound, proper handling procedures should be followed during research.

Future Research Directions

2-ABA remains a subject of ongoing research. Here are some potential areas for future exploration:

- Elucidating the complete biosynthetic pathway of 2-ABA in different organisms.

- Understanding the detailed mechanism of action of 2-ABA in biological systems.

- Exploring potential applications of 2-ABA in agriculture or medicine.

- Transamination: This reaction involves the transfer of an amino group to a keto acid, forming new amino acids.

- Decarboxylation: Under certain conditions, DL-2-aminobutyric acid can lose its carboxyl group, leading to the formation of butyric acid.

- Condensation Reactions: It can react with other amino acids or compounds to form peptides or other derivatives .

DL-2-Aminobutyric acid exhibits various biological activities:

- Neurotransmitter Role: It is involved in neurotransmission processes and may influence the activity of certain neurotransmitters.

- Metabolic Pathways: The compound participates in metabolic pathways related to energy production and amino acid synthesis.

- Potential Therapeutic

Several methods exist for synthesizing DL-2-Aminobutyric acid:

- Chemical Resolution: This method involves separating the enantiomers of racemic mixtures using chiral agents or substrates .

- Fermentation Processes: Microbial fermentation techniques can be employed to produce DL-2-Aminobutyric acid from various substrates, often utilizing genetically modified strains of bacteria such as Escherichia coli. .

- Chemical Synthesis: Direct synthesis from simpler organic compounds through condensation reactions is also common .

Research on the interactions of DL-2-Aminobutyric acid includes:

- Enzyme Interactions: Studies have shown that it can influence enzyme activity related to amino acid metabolism.

- Receptor Binding: Investigations into its binding affinity with neurotransmitter receptors are ongoing, suggesting potential implications for mood regulation and cognitive functions .

DL-2-Aminobutyric acid shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 2-Aminobutyric Acid | C₄H₉NO₂ | Non-proteinogenic; exists as D and L forms |

| Gamma-Aminobutyric Acid | C₄H₉NO₂ | Functions as an inhibitory neurotransmitter (GABA) |

| L-Alanine | C₃H₇NO₂ | Proteinogenic; involved in protein synthesis |

| L-Valine | C₅H₁₁NO₂ | Essential amino acid; important for muscle metabolism |

DL-2-Aminobutyric acid is unique due to its specific structural configuration that allows it to participate in distinct biochemical pathways not associated with the other similar compounds listed above. Its role in neurotransmission further differentiates it from conventional proteinogenic amino acids .

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 56 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 55 of 56 companies with hazard statement code(s):;

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Pictograms

Irritant

Other CAS

2835-81-6

80-60-4

Wikipedia

Use Classification

General Manufacturing Information

Dates

Efficient single whole-cell biotransformation for L-2-aminobutyric acid production through engineering of leucine dehydrogenase combined with expression regulation

Jiajie Chen, Rongshuai Zhu, Junping Zhou, Taowei Yang, Xian Zhang, Meijuan Xu, Zhiming RaoPMID: 33540211 DOI: 10.1016/j.biortech.2021.124665

Abstract

Leucine dehydrogenase (LDH) is widely used in the preparation of L-2-aminobutyric acid (L-2-ABA), however its wide application is limited by 2-ketobutyric acid (2-OBA) inhibition. Firstly, a novel high-throughput screening method of LDH was established, specific enzyme activity and 2-OBA tolerance of Lys72Ala mutant were 33.3% higher than those of the wild type. Subsequently, we constructed a single cell comprised of ivlA, Esldh, fdh and optimized expression through fine-tuning RBS intensity, so that the yield of E. coli BL21/pET28a-R3ivlA-Esldh

-fdh was 2.6 times higher than that of the original strain. As a result, 150 g L-threonine was transformed to 121 g L-2-ABA in 5 L fermenter with 95% molar conversion rate, and a productivity of 5.04 g·L

·h

, which is the highest productivity of L-2-ABA currently reported by single-cell biotransformation. In summary, our research provided a green synthesis for L-2-ABA, which has potential for industrial production of drug precursors.

The free amino acid profiles and metabolic biomarkers of predicting the chemotherapeutic response in advanced sarcoma patients

B Jia, W Wang, S Lin, L Shi, Y Li, Y Gu, F Gao, Y QinPMID: 32948983 DOI: 10.1007/s12094-020-02494-5

Abstract

Metabolomics is an emerging field in cancer research. Plasma free amino acid profiles (PFAAs) have shown different features in various cancers, but the characteristic in advanced sarcoma remains unclear. We aimed to uncover the specific PFAAs in advanced sarcoma and to find the relationship between the altering of PFAAs and response to chemotherapy.We analyzed the differences in PFAAs between 23 sarcoma patients and 30 healthy subjects basing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). Then, we compared the dynamics of PFAAs after chemotherapy between improvement group and deterioration group.

We identified seven biological differential amino acids and four pathways which were perturbed in the sarcoma patients compared with healthy subjects. After one cycle chemotherapy, the levels of γ-aminobutyric acid (GABA) and carnosine (Car) decreased significantly in the improvement group but not in deterioration group. The levels of α-aminobutyric acid (Abu) increased significantly in the deterioration group but not in the improvement group.

Our study suggests the potential specific PFAAs in sarcoma patients. The unusual amino acids and metabolic pathways may provide ideas for clinical drugs targeting therapy. Three amino acids including Car, GABA and Abu may be metabolic biomarkers playing a role in dynamic monitoring of the therapeutic effect.

Three-dimensional high-performance liquid chromatographic analysis of chiral amino acids in carbonaceous chondrites

Aogu Furusho, Takeyuki Akita, Masashi Mita, Hiroshi Naraoka, Kenji HamasePMID: 32709316 DOI: 10.1016/j.chroma.2020.461255

Abstract

A three-dimensional (3D) HPLC system in combination with fluorescence derivatization has been developed for the highly sensitive and selective analysis of chiral amino acids in extraterrestrial samples. As the targets, alanine (Ala), 2-aminobutyric acid (2AB), valine (Val), norvaline (nVal) and isovaline (iVal), frequently found chiral amino acids in the carbonaceous chondrites, were selected. These amino acids were pre-column derivatized with 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F), and the target analytes were separated from other amino acids and organic compounds by a reversed-phase column in the first dimension. The targets were further separated from interferences by an anion-exchange column in the second dimension, and their enantiomers were separated and determined in the third dimension by a Pirkle-type enantioselective column. The present 3D-HPLC system was validated and applied to the Murchison meteorite and the Antarctic meteorites, and all of the target amino acid enantiomers were clearly observed (0.78-22.33 nmol/g in the Murchison meteorite and 1.79-78.84 nmol/g in the Antarctic meteorites) without severe interferences. The %L values of the non-proteinogenic amino acids were almost 50% in both meteorites, and even the proteinogenic amino acids were almost racemic in the Antarctic meteorites.[Synthesis of L-2-aminobutyric acid by leucine dehydrogenase coupling with an NADH regeneration system]

Likun Zhang, Yanming Xiao, Weihua Yang, Chao Hua, Yun Wang, Jingya Li, Taowei YangPMID: 32567282 DOI: 10.13345/j.cjb.190327

Abstract

In this study, Escherichia coli BL21 (DE3) was used as the host to construct 2 recombinant E. coli strains that co-expressed leucine dehydrogenase (LDH, Bacillus cereus)/formate dehydrogenase (FDH, Ancylobacter aquaticus), or leucine dehydrogenase (LDH, Bacillus cereus)/alcohol dehydrogenase (ADH, Rhodococcus), respectively. L-2-aminobutyric acid was then synthesized by L-threonine deaminase (L-TD) with LDH-FDH or LDH-ADH by coupling with two different NADH regeneration systems. LDH-FDH process and LDH-ADH process were optimized and compared with each other. The optimum reaction pH of LDH-FDH process was 7.5, and the optimum reaction temperature was 35 °C. After 28 h, the concentration of L-2-aminobutyric acid was 161.8 g/L with a yield of 97%, when adding L-threonine in batches for controlling 2-ketobutyric acid concentration less than 15 g/L and using 50 g/L ammonium formate, 0.3 g/L NAD+, 10% LDH-FDH crude enzyme solution (V/V) and 7 500 U/L L-TD. The optimum reaction pH of LDH-ADH process was 8.0, and the optimum reaction temperature was 35 °C. After 24 h, the concentration of L-2-aminobutyric acid was 119.6 g/L with a yield of 98%, when adding L-threonine and isopropanol (1.2 times of L-threonine) in batches for controlling 2-ketobutyric acid concentration less than 15 g/L, removing acetone in time and using 0.3 g/L NAD⁺, 10% LDH-ADH crude enzyme solution (V/V) and 7 500 U/L L-TD. The process and results used in this paper provide a reference for the industrialization of L-2-aminobutyric acid.[Production of L-2-aminobutyric acid from L-threonine using a trienzyme cascade]

Yan Fu, Junxuan Zhang, Xuerong Fu, Yuchen Xie, Hongyu Ren, Jia Liu, Xiulai Chen, Liming LiuPMID: 32347072 DOI: 10.13345/j.cjb.190256

Abstract

L-2-aminobutyric acid (L-ABA) is an important chemical raw material and chiral pharmaceutical intermediate. The aim of this study was to develop an efficient method for L-ABA production from L-threonine using a trienzyme cascade route with Threonine deaminase (TD) from Escherichia. coli, Leucine dehydrogenase (LDH) from Bacillus thuringiensis and Formate dehydrogenase (FDH) from Candida boidinii. In order to simplify the production process, the activity ratio of TD, LDH and FDH was 1:1:0.2 after combining different activity ratios in the system in vitro. The above ratio was achieved in the recombinant strain E. coli 3FT+L. Moreover, the transformation conditions were optimized. Finally, we achieved L-ABA production of 68.5 g/L with a conversion rate of 99.0% for 12 h in a 30-L bioreactor by whole-cell catalyst. The environmentally safe and efficient process route represents a promising strategy for large-scale L-ABA production in the future.MCH-R1 Antagonist GPS18169, a Pseudopeptide, Is a Peripheral Anti-Obesity Agent in Mice

Jean A Boutin, Magali Jullian, Lukasz Frankiewicz, Mathieu Galibert, Philippe Gloanec, Thierry Le Diguarher, Philippe Dupuis, Amber Ko, Laurent Ripoll, Marc Bertrand, Anne Pecquery, Gilles Ferry, Karine PugetPMID: 33673598 DOI: 10.3390/molecules26051291

Abstract

Melanin-concentrating hormone (MCH) is a 19 amino acid long peptide found in the brain of animals, including fishes, batrachians, and mammals. MCH is implicated in appetite and/or energy homeostasis. Antagonists at its receptor (MCH-R1) could be major tools (or ultimately drugs) to understand the mechanism of MCH action and to fight the obesity syndrome that is a worldwide societal health problem. Ever since the deorphanisation of the MCH receptor, we cloned, expressed, and characterized the receptor MCH-R1 and started a vast medicinal chemistry program aiming at the discovery of such usable compounds. In the present final work, we describe GPS18169, a pseudopeptide antagonist at the MCH-R1 receptor with an affinity in the nanomolar range and a Ki for its antagonistic effect in the 20 picomolar range. Its metabolic stability is rather ameliorated compared to its initial parent compound, the antagonist S38151. We tested it in an in vivo experiment using high diet mice. GPS18169 was found to be active in limiting the accumulation of adipose tissues and, correlatively, we observed a normalization of the insulin level in the treated animals, while no change in food or water consumption was observed.A three-component monooxygenase from Rhodococcus wratislaviensis may expand industrial applications of bacterial enzymes

Makoto Hibi, Dai Fukuda, Chihiro Kenchu, Masutoshi Nojiri, Ryotaro Hara, Michiki Takeuchi, Shunsuke Aburaya, Wataru Aoki, Kimihiko Mizutani, Yoshihiko Yasohara, Mitsuyoshi Ueda, Bunzo Mikami, Satomi Takahashi, Jun OgawaPMID: 33398074 DOI: 10.1038/s42003-020-01555-3

Abstract

The high-valent iron-oxo species formed in the non-heme diiron enzymes have high oxidative reactivity and catalyze difficult chemical reactions. Although the hydroxylation of inert methyl groups is an industrially promising reaction, utilizing non-heme diiron enzymes as such a biocatalyst has been difficult. Here we show a three-component monooxygenase system for the selective terminal hydroxylation of α-aminoisobutyric acid (Aib) into α-methyl-D-serine. It consists of the hydroxylase component, AibH1H2, and the electron transfer component. Aib hydroxylation is the initial step of Aib catabolism in Rhodococcus wratislaviensis C31-06, which has been fully elucidated through a proteome analysis. The crystal structure analysis revealed that AibH1H2 forms a heterotetramer of two amidohydrolase superfamily proteins, of which AibHm2 is a non-heme diiron protein and functions as a catalytic subunit. The Aib monooxygenase was demonstrated to be a promising biocatalyst that is suitable for bioprocesses in which the inert C-H bond in methyl groups need to be activated.Identification of a 3-β-homoalanine conjugate of brusatol with reduced toxicity in mice

Nicky Hwang, Yonggang Pei, Jason Clement, Erle S Robertson, Yanming DuPMID: 32971261 DOI: 10.1016/j.bmcl.2020.127553

Abstract

Brusatol, a quassinoid natural product, is effective against multiple diseases including hematologic malignancies, as we reported recently by targeting the PI3Kγ isoform, but toxicity limits its further development. Herein, we report the synthesis of a series of conjugates of brusatol with amino acids and short peptides at its enolic hydroxyl at C-3. A number of conjugates with smaller amino acids and peptides demonstrated activities comparable to brusatol. Through in vitro and in vivo evaluations, we identified UPB-26, a conjugate of brusatol with a L- β-homoalanine, which exhibits good chemical stability at physiological pH's (SGF and SIF), moderate rate of conversion to brusatol in both human and rat plasmas, improved mouse liver microsomal stability, and most encouragingly, enhanced safety compared to brusatol in mice upon IP administration.Synthesis of homoagmatine and GC-MS analysis of tissue homoagmatine and agmatine: evidence that homoagmatine but not agmatine is a metabolite of pharmacological L-homoarginine in the anesthetized rat

Dimitrios Tsikas, Alexander Bollenbach, Erik Hanff, Bibiana Beckmann, Björn RedforsPMID: 31776762 DOI: 10.1007/s00726-019-02808-0

Abstract

Low L-homoarginine (hArg) concentrations in human blood and urine are associated with renal and cardiovascular morbidity and mortality, yet the underlying mechanisms and the biological activities of hArg are elusive. In humans and rats, hArg is metabolized to L-lysine. The aim of the present work was to study hArg metabolism to agmatine (Agm) and homoagmatine (hAgm) in the anesthetized rat. Using a newly developed and validated GC-MS method and a newly synthesized and structurally characterized hAgm we investigated the metabolism of i.p. administered hArg (0, 20, 220, 440 mg/kg) to hAgm and Agm in lung, kidney, liver and heart in anesthetized rats. Our study provides unequivocal evidence that hArg is metabolized to hAgm but not to Agm. Whether hAgm derived from hArg's metabolism may contribute to the pathophysiological significance of endogenous hArg and for the favoured effects of pharmacological hArg remains to be demonstrated. The biology of hArg warrants further investigations.Development and Validation of a DFT-Based Force Field for a Hydrated Homoalanine Polypeptide

Ying Yuan, Zhonghua Ma, Feng WangPMID: 33555880 DOI: 10.1021/acs.jpcb.0c11618

Abstract

A new force field has been created for simulating hydrated alanine polypeptides using the adaptive force matching (AFM) method. Only density functional theory calculations using the Perdew-Burke-Ernzerhof exchange-correlation functional and the D3 dispersion correction were used to fit the force field. The new force field, AFM2020, predicts NMR scalar coupling constants for hydrated homopolymeric alanine in better agreements with experimental data than several other models including those fitted directly to such data. For Ala, the new force field shows about 15% helical conformations, 20% conformation in the β basin, and 65% polyproline II. The predicted helical population of short hydrated alanine is higher than previous estimates based on the same experimental data. Gas-phase simulations indicate that the force field developed by AFM solution-phase data is likely to produce a reasonable conformation distribution when hydration water is no longer present, such as the interior of a protein.